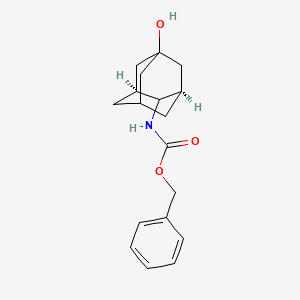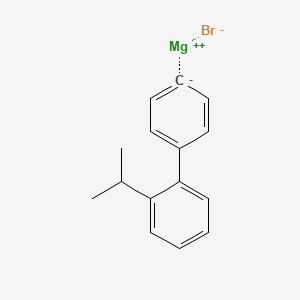
magnesium;1-phenyl-2-propan-2-ylbenzene;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;1-phenyl-2-propan-2-ylbenzene;bromide is an organometallic compound that contains magnesium, bromine, and a complex organic structure. This compound is often used in organic synthesis as a Grignard reagent, which is a crucial tool in forming carbon-carbon bonds. The presence of magnesium and bromine in the compound allows it to participate in various chemical reactions, making it valuable in both laboratory and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions
Magnesium;1-phenyl-2-propan-2-ylbenzene;bromide is typically synthesized through the reaction of bromobenzene with magnesium metal in the presence of an ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is initiated by adding a small amount of iodine to activate the magnesium. The general reaction is as follows:
C6H5Br+Mg→C6H5MgBr
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure maximum yield and purity. The use of high-purity reagents and solvents is crucial to avoid any side reactions that could affect the quality of the final product.
化学反応の分析
Types of Reactions
Magnesium;1-phenyl-2-propan-2-ylbenzene;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic compounds.
Coupling Reactions: It participates in forming carbon-carbon bonds in Suzuki-Miyaura and other coupling reactions.
Common Reagents and Conditions
Nucleophilic Addition: Reacts with aldehydes and ketones in the presence of an ether solvent.
Substitution Reactions: Requires the presence of a halide and an appropriate solvent.
Coupling Reactions: Often uses palladium or nickel catalysts under mild conditions.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Biaryl Compounds: From coupling reactions.
科学的研究の応用
Magnesium;1-phenyl-2-propan-2-ylbenzene;bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of polymers and other industrial chemicals.
作用機序
The compound acts primarily as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom coordinates with the ether solvent, stabilizing the compound and facilitating its reactivity. The bromine atom serves as a leaving group in substitution reactions, allowing the formation of new carbon-carbon bonds.
類似化合物との比較
Similar Compounds
Phenylmagnesium bromide: A simpler Grignard reagent with similar reactivity.
2-Phenyl-2-propanol: A related compound used in organic synthesis.
Phenylacetone: Another compound with a phenyl group, used in different synthetic applications.
Uniqueness
Magnesium;1-phenyl-2-propan-2-ylbenzene;bromide is unique due to its specific structure, which allows it to participate in a broader range of reactions compared to simpler Grignard reagents. Its ability to form complex organic molecules makes it invaluable in advanced organic synthesis.
特性
分子式 |
C15H15BrMg |
|---|---|
分子量 |
299.49 g/mol |
IUPAC名 |
magnesium;1-phenyl-2-propan-2-ylbenzene;bromide |
InChI |
InChI=1S/C15H15.BrH.Mg/c1-12(2)14-10-6-7-11-15(14)13-8-4-3-5-9-13;;/h4-12H,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
KXYIXQGMXQXPRV-UHFFFAOYSA-M |
正規SMILES |
CC(C)C1=CC=CC=C1C2=CC=[C-]C=C2.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R,Z)-3-((4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one](/img/structure/B14890028.png)
![2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B14890032.png)
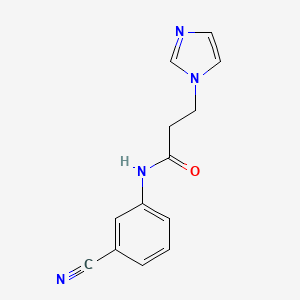
![N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl](/img/structure/B14890041.png)

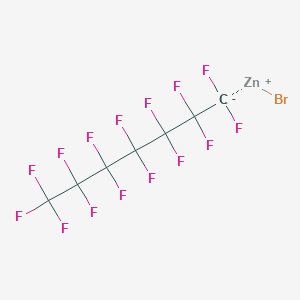
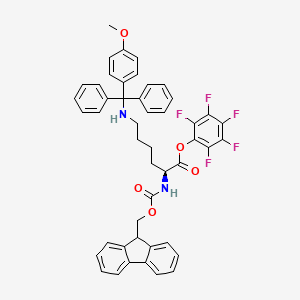
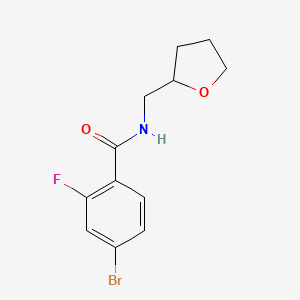
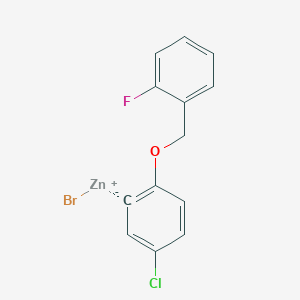
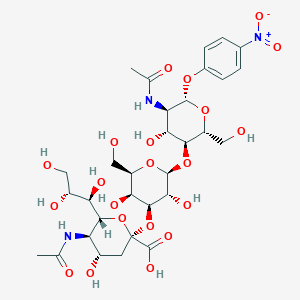
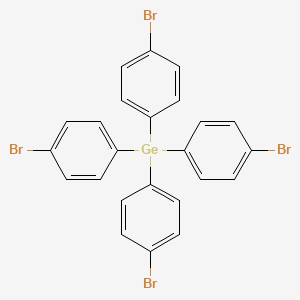
![Thieno[3,2-b]thiophene-3-sulfonyl chloride](/img/structure/B14890089.png)
![3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B14890096.png)
